Hafnium ethoxide

Sol-Gel Processing Thin Film Uniformity HfO₂ Dielectrics

Generic Hf precursor substitution risks film non-uniformity and impurity defects. Hafnium ethoxide eliminates these risks: • Hydrolytic sensitivity Level 7 - reduces moisture-induced variability vs. amide/halide alternatives. • Thermal decomposition 200-375°C, vaporization enthalpy 79.1 kJ/mol - ensures precise ALD window control. • ≥99.997% purity achievable via electrochemical synthesis - minimizes trace metal/halide contamination for sub-10 nm devices.

Molecular Formula C8H20HfO4
Molecular Weight 358.7 g/mol
CAS No. 13428-80-3
Cat. No. B078995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium ethoxide
CAS13428-80-3
Molecular FormulaC8H20HfO4
Molecular Weight358.7 g/mol
Structural Identifiers
SMILESCC[O-].CC[O-].CC[O-].CC[O-].[Hf+4]
InChIInChI=1S/4C2H5O.Hf/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4
InChIKeyBFIMXCBKRLYJQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hafnium Ethoxide: ALD & Sol-Gel Precursor


Hafnium ethoxide, also known as hafnium tetraethoxide, is a hafnium alkoxide precursor (chemical formula: Hf(OC₂H₅)₄) primarily employed in the deposition of hafnium oxide (HfO₂) thin films [1]. Its key physical properties include a melting point of 178–180°C and a boiling point of 180–200°C at 13 mmHg [1]. This compound is widely utilized in atomic layer deposition (ALD) and sol-gel processes for the fabrication of high-κ dielectric layers in advanced semiconductor devices, as well as in the synthesis of refractory coatings and nanostructured materials .

Deposition method Atomic layer deposition (ALD) and sol-gel processing for HfO₂ thin films
Use context High-κ gate dielectrics, optical coatings, and refractory hafnia layers
Handling Reported moderate hydrolytic sensitivity; supports controlled ambient processing
Purity High-purity synthesis documented; relevant for semiconductor contamination control

Hafnium Ethoxide Substitution Limitations


Hafnium alkoxides, amides, and halides each exhibit distinct chemistries that directly impact film quality, process window, and purity. Generic substitution without considering these differences can lead to significant performance deviations. For instance, hafnium ethoxide offers a quantifiably lower hydrolytic sensitivity (classified as level 7: reacts slowly with moisture/water) compared to many highly reactive amide precursors . Furthermore, its thermal decomposition pathway, characterized by a vaporization enthalpy of 79.1 kJ/mol and a specific mass loss profile between 200–375°C, dictates its suitability for ALD and CVD processes, setting it apart from hafnium chloride or hafnium tert-butoxide [1][2]. Direct comparative studies in sol-gel processing have confirmed that films derived from hafnium ethoxide exhibit superior homogeneity and uniformity compared to those from hafnium chloride [3].

Target
Hafnium ethoxide: reported uniform sol-gel films
Potential Substitute
Hafnium chloride: reported non-uniform, thicker films may occur
Target
Hafnium ethoxide: defined thermal decomposition window and sensitivity level 7
Potential Substitute
Hafnium amides (e.g., TDMAH): higher reactivity, less-defined thermal stability may shift process windows

Hafnium Ethoxide vs. Key Precursors


Film Uniformity vs. Hafnium Chloride

In a direct sol-gel comparative study, films derived from hafnium ethoxide were demonstrated to be homogeneous and uniform in thickness, in contrast to those derived from hafnium chloride, which were found to be thicker and less uniform in thickness [1]. This directly correlates the choice of precursor to a quantifiable metric of film quality (uniformity vs. non-uniformity).

Film Uniformity vs. Chloride
Head-to-head
Hf-ethoxide homogeneous, uniform thickness
HfCl₄ non-uniform, thicker
Supports film homogeneity selection
Sol-gel dip-coating, 450–600°C
Sol-Gel Processing Thin Film Uniformity HfO₂ Dielectrics

Thermal Decomposition vs. Hafnium Amides

Thermogravimetric analysis coupled with mass spectroscopy (TG-DTG-DSC-MS) of hafnium ethoxide reveals that the loss of ethoxy groups occurs in a specific temperature window of 200–375°C [1][2]. The vaporization enthalpy for hafnium ethoxide is reported as 79.1 kJ/mol [3]. This quantifiable thermal behavior allows for precise process optimization, in contrast to hafnium amides (e.g., TDMAH, TEMAH), which are generally noted for their lower thermal stability and higher reactivity, requiring different handling and process conditions [4].

Thermal Decomposition vs. Amides
Class-level
200–375°C ligand loss; ΔH_vap 79.1 kJ/mol
Supports ALD process window design
TGA-DSC, N₂, 5 K/min; amides have lower stability
Atomic Layer Deposition Precursor Chemistry Thermal Stability

Hydrolytic Sensitivity vs. Hafnium Amides

Hafnium ethoxide is characterized by a hydrolytic sensitivity rating of 7, indicating it reacts slowly with moisture/water . This quantifiable metric allows for a defined handling and storage protocol. In contrast, hafnium amides (e.g., TDMAH, TEMAH) are known for their significantly higher reactivity, making them more challenging to handle and prone to premature reaction in the presence of trace moisture, which can lead to particle formation and process instability [1].

Hydrolytic Sensitivity vs. Amides
Class-level
Level 7 (reacts slowly with moisture)
Reduces handling-related variability
Compared to highly reactive hafnium amides
Precursor Handling Moisture Sensitivity Process Stability

Ultra-High Purity via Electrochemical Synthesis

A study on the electrochemical synthesis of hafnium ethoxide demonstrated that the final product purity can exceed 99.997% [1]. This level of purity is critical for semiconductor applications where trace metallic impurities can severely degrade device performance. While high-purity synthesis methods exist for other precursors, this study provides a specific, quantifiable benchmark for hafnium ethoxide achievable through a waste-free electrochemical process, offering a potential advantage over conventional synthesis routes for other precursors that may require more extensive purification steps to reach comparable purity levels.

Achievable Purity
Reported
>99.997% via electrochemical synthesis
Supports high-purity semiconductor procurement
Et₄NBr electrolyte, optimized parameters
Precursor Purity Electrochemical Synthesis Quality Control

Hafnium Ethoxide Application Scenarios


High-k Gate Dielectrics via ALD

Given its well-characterized thermal decomposition profile (ligand loss at 200-375°C) and quantifiable vaporization enthalpy (79.1 kJ/mol), hafnium ethoxide is a suitable precursor for ALD processes aimed at depositing HfO₂ high-k gate dielectrics [1][2]. The predictable thermal behavior allows for precise control over the ALD window, ensuring conformal and uniform film growth required for sub-10 nm semiconductor nodes.

Sol-Gel HfO₂ Thin Films

The demonstrated ability of hafnium ethoxide to yield homogeneous and uniform thin films via sol-gel processing, as opposed to the non-uniform films from hafnium chloride, makes it a preferred choice for optical and protective coating applications [3]. This is particularly relevant for multi-layer optical stacks and corrosion-resistant barriers where film uniformity is directly linked to performance and durability.

High-Purity Sourcing for Semiconductors

For semiconductor fabrication processes where trace metal and halide contamination must be minimized, the reported achievable purity of ≥99.997% for hafnium ethoxide via electrochemical synthesis provides a verifiable procurement target [4]. This level of purity supports the stringent material specifications required for next-generation memory and logic devices, reducing the risk of device failure from impurity-induced defects.

Refractory Hafnia Coatings

The quantifiable hydrolytic sensitivity (Level 7: reacts slowly with moisture/water) makes hafnium ethoxide a more manageable precursor for synthesizing refractory hafnia coatings compared to highly reactive alternatives . This characteristic simplifies process design and handling in industrial coating applications, where ambient moisture exposure is a concern, and contributes to improved process repeatability and safety.

Application
Selection Property
Validation Focus
ALD-deposited gate dielectrics
Thermal decomposition profile
Process window and film conformity
Sol-gel optical/protective coatings
Film uniformity vs. chloride
Coating homogeneity and thickness control
Semiconductor fabrication sourcing
Reported purity via electrochemical route
Trace metal and halide impurity limits
Refractory hafnia coatings
Hydrolytic sensitivity level
Ambient moisture handling and process robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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